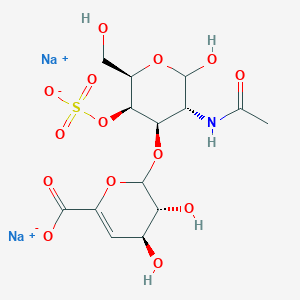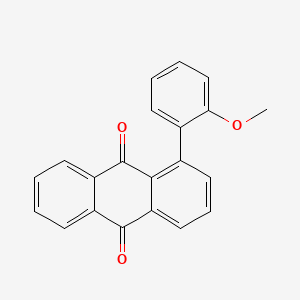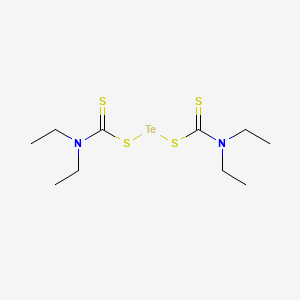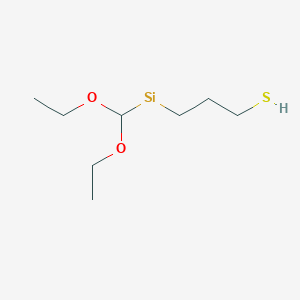
1,2-Bis(7-methyloctyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisononylnaphthalene is a chemical compound known for its use in various industrial applications. It is a type of naphthalene derivative where the naphthalene ring is substituted with isononyl groups. This compound is primarily utilized for its properties as a plasticizer and a lubricant additive, enhancing the flexibility and durability of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisononylnaphthalene is synthesized through the alkylation of naphthalene with isononyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature conditions to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of diisononylnaphthalene involves large-scale alkylation reactors where naphthalene and isononyl alcohol are combined in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Diisononylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones and other oxidized derivatives.
Reduction: Reduction reactions can convert diisononylnaphthalene into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Naphthoquinones and other oxidized naphthalene derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Diisononylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized as a lubricant additive to improve the performance and longevity of mechanical systems.
Mechanism of Action
The mechanism by which diisononylnaphthalene exerts its effects is primarily through its interaction with hydrophobic surfaces and materials. Its long alkyl chains allow it to embed within polymer matrices, enhancing flexibility and durability. In biological systems, it can interact with lipid membranes, potentially disrupting normal cellular functions.
Comparison with Similar Compounds
Dinonylnaphthalene: Similar in structure but with different alkyl chain lengths.
Diisodecylnaphthalene: Another naphthalene derivative with longer alkyl chains.
Diisooctylnaphthalene: A naphthalene derivative with shorter alkyl chains.
Uniqueness: Diisononylnaphthalene is unique due to its specific alkyl chain length, which provides a balance between flexibility and stability, making it particularly effective as a plasticizer and lubricant additive.
Properties
Molecular Formula |
C28H44 |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1,2-bis(7-methyloctyl)naphthalene |
InChI |
InChI=1S/C28H44/c1-23(2)15-9-5-7-11-17-25-21-22-26-18-13-14-20-28(26)27(25)19-12-8-6-10-16-24(3)4/h13-14,18,20-24H,5-12,15-17,19H2,1-4H3 |
InChI Key |
GCYNIFRTYQGRBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)
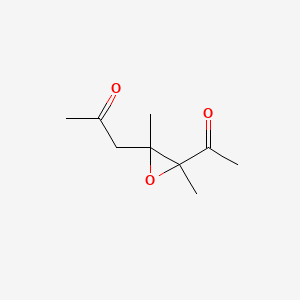
![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
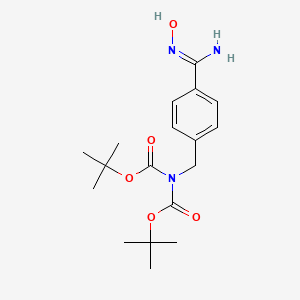
![(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B13817847.png)
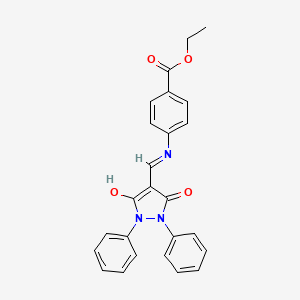
![Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-](/img/structure/B13817849.png)
